molecular formula C25H25FN2O2 B11570727 ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine

({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine

Katalognummer: B11570727
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: GWHJFGPDVLVBPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine is a complex organic molecule that features a combination of fluorophenyl, methoxyphenyl, and indole groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine: has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole group, for example, is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine apart is its unique combination of functional groups, which can lead to distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C25H25FN2O2

Molekulargewicht

404.5 g/mol

IUPAC-Name

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C25H25FN2O2/c1-29-24-12-6-8-19(25(24)30-17-20-7-2-4-10-22(20)26)15-27-14-13-18-16-28-23-11-5-3-9-21(18)23/h2-12,16,27-28H,13-15,17H2,1H3

InChI-Schlüssel

GWHJFGPDVLVBPL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCCC3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.